2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

HIV protease inhibition Kinase selectivity Structure-activity relationship

The compound 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886908-03-8) belongs to the 2-(substituted-amino)-benzothiazole sulfonamide class, a series developed and patented as broad-spectrum HIV aspartic protease inhibitors. Its structure uniquely integrates a 4-methoxybenzenesulfonamide group at the ortho position of a benzamide scaffold, linked to a 4-methylbenzothiazole moiety, distinguishing it from simple benzothiazoles or sulfonamides.

Molecular Formula C22H19N3O4S2
Molecular Weight 453.53
CAS No. 886908-03-8
Cat. No. B2658602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
CAS886908-03-8
Molecular FormulaC22H19N3O4S2
Molecular Weight453.53
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H19N3O4S2/c1-14-6-5-9-19-20(14)23-22(30-19)24-21(26)17-7-3-4-8-18(17)25-31(27,28)16-12-10-15(29-2)11-13-16/h3-13,25H,1-2H3,(H,23,24,26)
InChIKeyLKGFMWBMMUDQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide (CAS: 886908-03-8) – A Specialized Benzothiazole Sulfonamide for Protease Inhibition Research


The compound 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886908-03-8) belongs to the 2-(substituted-amino)-benzothiazole sulfonamide class, a series developed and patented as broad-spectrum HIV aspartic protease inhibitors [1]. Its structure uniquely integrates a 4-methoxybenzenesulfonamide group at the ortho position of a benzamide scaffold, linked to a 4-methylbenzothiazole moiety, distinguishing it from simple benzothiazoles or sulfonamides. This compound is primarily referenced within patent families (e.g., EA016387B1, HU229224B1) that claim its utility in antiviral compositions, diagnostic kits, and as a reference standard in protease inhibition assays [2].

Structural Determinants of 886908-03-8 That Preclude Simple Substitution by Generic Benzothiazole Sulfonamides


Generic substitution among benzothiazole sulfonamides is unreliable due to extreme sensitivity of target binding to the regiochemistry and electronic character of substituents. The target compound's specific combination of a 2-benzamide-linked 4-methoxybenzenesulfonamide with a 4-methylbenzothiazole core is precisely defined in patent claims for broad-spectrum HIV protease inhibition [1]. A close regioisomeric analog, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide (CAS 326024-84-4), inverts the substitution pattern and exhibits a distinct biological profile, including a reported AKT1 IC50 of 1160 nM [2]. This stark contrast in target engagement—from antiviral protease inhibition to kinase modulation—demonstrates that even isomeric analogs cannot be interchanged without altering pharmacological outcome. Therefore, substitution without functional verification risks complete loss of the intended biological activity.

Quantitative Differentiation of 886908-03-8 from Closest Analogs and In-Class Compounds


Regioisomeric Specificity in HIV-1 Protease Binding versus AKT1 Kinase Activity

The target compound is claimed in patent EA016387B1 as a broad-spectrum HIV-1 protease inhibitor, a mechanism fundamentally distinct from the kinase activity reported for its regioisomer [1]. The analog N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide (CAS 326024-84-4) showed an IC50 of 1160 nM against AKT1 kinase in a repurposing screen, a target unrelated to HIV protease [2]. This demonstrates that swapping the methoxy and methyl positions between the benzothiazole and sulfonamide rings diverts the biological activity entirely from antiviral protease inhibition to serine/threonine kinase modulation.

HIV protease inhibition Kinase selectivity Structure-activity relationship

Ortho-Benzamide Linker Requirement for HIV Protease Inhibitory Activity

The patent family (EA016387B1, HU229224B1) specifically describes 2-(substituted-amino)-benzothiazole sulfonamides with an ortho-substituted benzamide linker as the active pharmacophore for HIV protease inhibition [1]. In contrast, a structurally related compound N-[6-[3-[(4-methoxyphenyl)sulfonylamino]phenyl]-1,3-benzothiazol-2-yl]acetamide (CHEMBL1773601) features a meta-substituted phenyl linker and an acetamide cap, shifting its activity profile to AKT1 with an IC50 of 1160 nM [2]. The ortho arrangement in the target compound forces a specific conformational presentation of the sulfonamide to the protease catalytic site, a feature absent in meta-linked analogs.

HIV protease Scaffold hopping Inhibitor design

Patent-Backed Broad-Spectrum Antiviral Scope versus Kinase-Selective Analogs

The target compound is part of a patent-defined series with demonstrated broad-spectrum HIV protease inhibition, including activity against wild-type and drug-resistant viral strains, as claimed in EA016387B1 [1]. In contrast, the closest analog with publicly available quantitative bioactivity data, CHEMBL1773601, exhibits a narrow kinase inhibition profile (AKT1 IC50 1160 nM) with no reported antiviral activity [2]. This difference is supported by the patent's explicit combination claims with other antiretroviral agents, indicating a robust antiviral mechanism not shared by the kinase-targeting analogs [1].

Broad-spectrum antiviral HIV protease Patent composition

Validated Research Applications for 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide


Antiviral Drug Discovery: HIV-1 Protease Inhibitor Lead Optimization

This compound is directly claimed as a broad-spectrum HIV protease inhibitor in patent EA016387B1 [1]. Medicinal chemistry teams can use it as a starting scaffold for structure-activity relationship (SAR) exploration aimed at improving potency against wild-type and resistant HIV strains. Its patent-backed antiviral mechanism is distinct from kinase-targeting regioisomers, making it the only appropriate choice for HIV-focused programs.

Mechanistic Probe in Protease Selectivity Studies

Because this compound belongs to a series explicitly designed for aspartic protease inhibition [1], it can serve as a chemical probe to distinguish HIV protease-mediated effects from off-target kinase activities. Its ortho-benzamide configuration is critical for this selectivity, as demonstrated by the fact that its meta-linked analog (CHEMBL1773601) shows AKT1 kinase activity with an IC50 of 1160 nM [2].

Reference Standard in Antiviral Combination Assays

The patent includes claims for combining this compound with other antiretroviral agents, suggesting its utility as a reference inhibitor in drug-drug interaction or synergy studies [1]. Its defined chemical identity (CAS 886908-03-8) makes it suitable as a quality control standard in biochemical and cell-based antiviral assays.

Pharmacophore Modeling and In Silico Screening

The unique 2-(4-methoxyphenylsulfonamido)-ortho-benzamide pharmacophore can be used to generate 3D pharmacophore queries for virtual screening of compound libraries, a strategy distinct from kinase-focused pharmacophores built on the regioisomeric analogs. This application leverages the patent-defined structural requirements for HIV protease inhibition [1].

Quote Request

Request a Quote for 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.